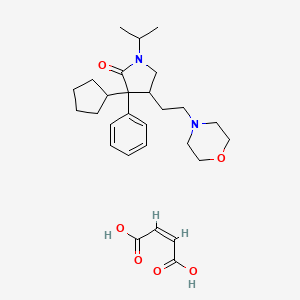
1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a pyridine-4-carboxylic acid hydrazide with a benzyl-substituted acyl chloride under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains .
類似化合物との比較
1,3,4-Oxadiazole Derivatives: Compounds such as 1-(2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds like 2-(4-pyridyl)-1,3,4-oxadiazole exhibit similar electronic properties but may have different reactivity and applications.
Uniqueness: 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone is unique due to the presence of both benzyl and pyridine substituents, which enhance its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
573944-94-2 |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC名 |
1-(2,2-dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C23H21N3O2/c1-18(27)26-23(16-19-8-4-2-5-9-19,17-20-10-6-3-7-11-20)28-22(25-26)21-12-14-24-15-13-21/h2-15H,16-17H2,1H3 |
InChIキー |
ALPZHLKDTMZRRD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
溶解性 |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


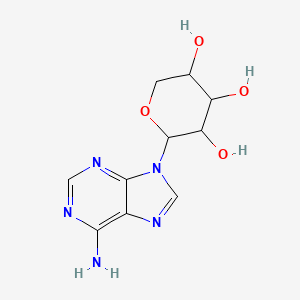
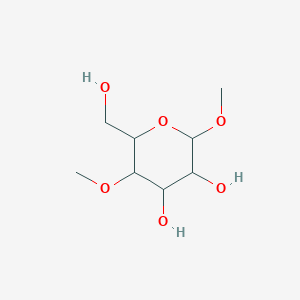
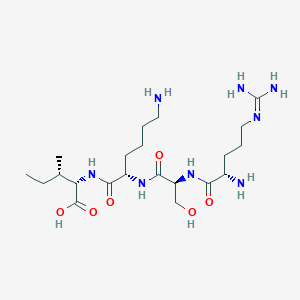
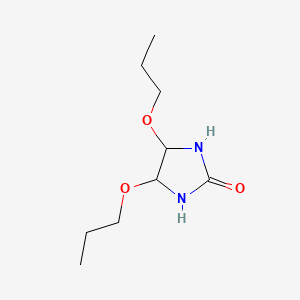
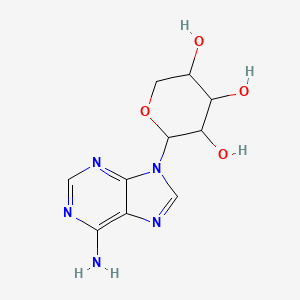
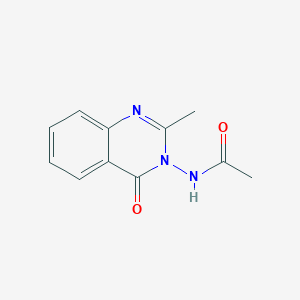
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
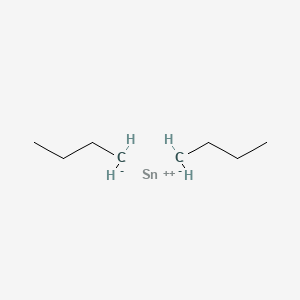
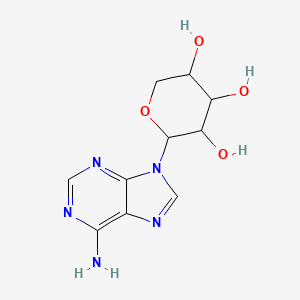
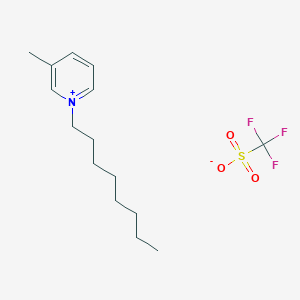
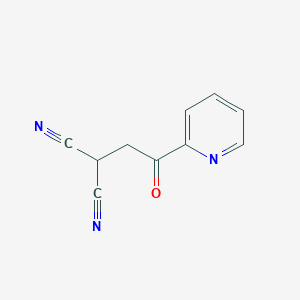
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
